molecular formula C22H23N5O2S B268030 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

Número de catálogo B268030
Peso molecular: 421.5 g/mol
Clave InChI: YLHCQBSPNGUBMW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine, also known as MRS2500, is a selective antagonist of the P2Y1 receptor. P2Y1 is a G protein-coupled receptor that is involved in various physiological processes, such as platelet aggregation, vasoconstriction, and neurotransmitter release. MRS2500 has been widely used in scientific research to investigate the role of P2Y1 in different biological systems.

Mecanismo De Acción

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine selectively binds to the P2Y1 receptor and blocks its activation by the endogenous ligand, ADP. P2Y1 activation leads to the activation of phospholipase C and the release of intracellular calcium, which is involved in various physiological processes such as platelet aggregation, vasoconstriction, and neurotransmitter release. By blocking P2Y1 activation, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine inhibits these physiological processes.
Biochemical and Physiological Effects:
N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been shown to inhibit platelet aggregation and thrombus formation in vitro and in vivo. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has also been shown to inhibit vasoconstriction and neurotransmitter release in different biological systems. These effects are mediated by the inhibition of P2Y1 activation by ADP.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine is a selective antagonist of the P2Y1 receptor, which makes it a valuable tool for investigating the role of P2Y1 in different biological systems. However, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has some limitations for lab experiments. For example, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has a relatively short half-life, which limits its use in long-term experiments. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine also has some off-target effects, which may complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for research involving N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine. One direction is to investigate the role of P2Y1 in different pathological conditions, such as atherosclerosis and stroke. Another direction is to investigate the potential therapeutic applications of P2Y1 antagonists, such as N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine, in these pathological conditions. Additionally, the development of more potent and selective P2Y1 antagonists may facilitate the investigation of P2Y1 in different biological systems.

Métodos De Síntesis

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine can be synthesized using a multi-step process involving various chemical reactions. The first step involves the synthesis of 3-methoxy-4-hydroxybenzaldehyde, which is then converted to 3-methoxy-4-(chloromethyl)benzaldehyde. The second step involves the synthesis of 2-thienylmethylamine, which is then reacted with 3-methoxy-4-(chloromethyl)benzaldehyde to form the intermediate product. The final step involves the reaction of the intermediate product with 1-(4-methylphenyl)-1H-tetrazole-5-thiol to yield N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine.

Aplicaciones Científicas De Investigación

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been used in various scientific research studies to investigate the role of P2Y1 in different biological systems. For example, N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has been used to study the effect of P2Y1 antagonism on platelet aggregation and thrombus formation. N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine has also been used to investigate the role of P2Y1 in vasoconstriction and neurotransmitter release.

Propiedades

Nombre del producto

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(2-thienylmethyl)amine

Fórmula molecular

C22H23N5O2S

Peso molecular

421.5 g/mol

Nombre IUPAC

1-[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]-N-(thiophen-2-ylmethyl)methanamine

InChI

InChI=1S/C22H23N5O2S/c1-16-5-8-18(9-6-16)27-22(24-25-26-27)15-29-20-10-7-17(12-21(20)28-2)13-23-14-19-4-3-11-30-19/h3-12,23H,13-15H2,1-2H3

Clave InChI

YLHCQBSPNGUBMW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

SMILES canónico

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC4=CC=CS4)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.